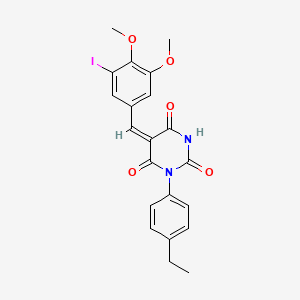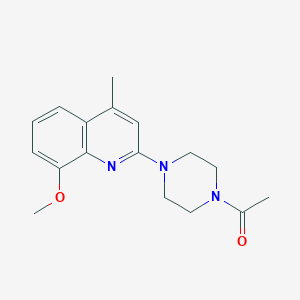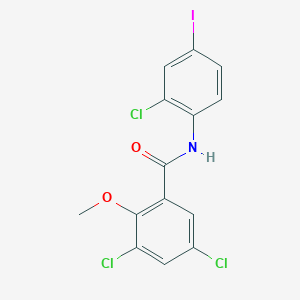![molecular formula C10H9BrN6S B5233619 3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)
3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of triazolo-triazole derivatives, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. In
Applications De Recherche Scientifique
3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the mitochondrial pathway. It has also been proposed that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. Furthermore, this compound has been shown to possess antimicrobial activity by disrupting bacterial cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine in lab experiments include its relatively simple synthesis method, its potential applications in the field of medicine, and its ability to exhibit various biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine. One direction is to investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to explore its antimicrobial properties and its potential use as an antibiotic. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method to yield higher purity products.
Méthodes De Synthèse
The synthesis of 3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine involves the reaction of 3-bromobenzyl chloride with sodium azide to form 3-azidobenzyl chloride. This intermediate is then reacted with 4-amino-5-mercapto-1,2,4-triazole in the presence of copper(I) iodide to yield the final product. The synthesis method is relatively simple and has been reported to yield high purity products.
Propriétés
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN6S/c11-8-3-1-2-7(4-8)5-18-10-15-14-9-16(12)6-13-17(9)10/h1-4,6H,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOHYPQOEGCLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NN=C3N2N=CN3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5233536.png)

![N-[1-(4-bromophenyl)ethyl]propanamide](/img/structure/B5233547.png)
![N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5233561.png)
![N-[2-(tert-butylthio)ethyl]-4-chloro-3-nitrobenzamide](/img/structure/B5233570.png)
![ethyl 5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5233574.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5233579.png)

![(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5233591.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233601.png)

![1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B5233618.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)
